molecular formula C9H10N2O B1446455 1h-Indazole-3-methanol,7-methyl- CAS No. 1352398-49-2

1h-Indazole-3-methanol,7-methyl-

Número de catálogo: B1446455
Número CAS: 1352398-49-2
Peso molecular: 162.19 g/mol
Clave InChI: ILZDBQVYWXIAEA-UHFFFAOYSA-N
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Descripción

1H-Indazole-3-methanol,7-methyl- is a chemical scaffold of significant interest in pharmaceutical research and development. The indazole core is a privileged structure in medicinal chemistry, present in numerous biologically active molecules and several marketed drugs . This specific derivative, functionalized with a hydroxymethyl group at the 3-position and a methyl group at the 7-position, serves as a versatile intermediate for the design and synthesis of novel compounds. Researchers utilize this and similar indazole building blocks to develop potential therapeutic agents across a broad spectrum of diseases. The indazole scaffold is a key component in FDA-approved drugs such as pazopanib (a kinase inhibitor for cancer) and granisetron (a 5-HT3 receptor antagonist used as an antiemetic) . Furthermore, indazole derivatives are frequently investigated for their potential as anti-inflammatory agents, with novel compounds showing significant activity in preclinical models . The reactive sites on this molecule allow for further chemical modification, enabling medicinal chemists to explore structure-activity relationships and optimize properties for targeting specific enzymes or receptors in early-stage drug discovery programs. This product is intended for research purposes in laboratory settings only.

Propiedades

Número CAS

1352398-49-2

Fórmula molecular

C9H10N2O

Peso molecular

162.19 g/mol

Nombre IUPAC

(7-methyl-2H-indazol-3-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-4,12H,5H2,1H3,(H,10,11)

Clave InChI

ILZDBQVYWXIAEA-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C(NN=C12)CO

SMILES canónico

CC1=CC=CC2=C(NN=C12)CO

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations:

Substituent Position and Polarity: The hydroxymethyl group at position 3 in 1H-Indazole-3-methanol,7-methyl- enhances polarity compared to nitro (-NO2) or trifluoromethyl (-CF3) groups in analogues (e.g., and ). However, the methyl group at C7 reduces overall polarity relative to nitro-substituted derivatives . The absence of electron-withdrawing groups (e.g., -NO2, -CF3) in the target compound likely results in lower melting points (estimated ~200–250°C) compared to 's benzoimidazole derivative (mp 279.4°C) .

In contrast, benzoimidazole derivatives often require multi-step nitration/esterification, as seen in .

Spectral Signatures: The hydroxymethyl group’s $ ^{13}C $-NMR signal (δ ~70–75 ppm) is a consistent marker across methanol-substituted heterocycles (e.g., δ 71.4 ppm in ) . Methyl groups in similar compounds resonate near δ 2.0–2.5 ppm in $ ^1H $-NMR .

Reactivity and Functionalization Potential

  • Formaldehyde Addition: demonstrates that nitro-substituted indazoles undergo hydroxymethylation at C1 via formaldehyde addition. For 1H-Indazole-3-methanol,7-methyl-, analogous reactivity at C3 is plausible but would depend on steric and electronic effects from the C7 methyl group .
  • Catalytic Functionalization : Fe3O4@FU NPs () offer a reusable, magnetically separable catalyst for imidazole synthesis. Adapting such methods could improve yield and purity for indazole derivatives .

Métodos De Preparación

Starting Material Preparation

  • Synthesis of 2-amino-5-methylacetophenone : This intermediate is prepared by nitration of acetophenone derivatives followed by reduction to the amino compound. For example, acetophenone is nitrated under sulfuric/nitric acid conditions at low temperature (-15°C) to form 2-nitroacetophenone, which is subsequently reduced to 2-amino-5-methylacetophenone.

Diazotization and Cyclization to 3-methyl-1H-indazole

  • The 2-amino-5-methylacetophenone is subjected to diazotization in hydrochloric acid at 0–10°C using sodium nitrite. This forms the diazonium salt intermediate, which cyclizes to yield 3-methyl-1H-indazole.

Introduction of the 3-Methanol Group via Formaldehyde Addition

  • The 3-methyl-1H-indazole derivative is then reacted with formaldehyde in aqueous hydrochloric acid (30%) at room temperature. The formaldehyde adds selectively at the N1 position of the indazole ring to form the 1H-indazol-1-yl)methanol derivative.

  • Reaction conditions typically involve stirring overnight to ensure complete conversion. The product precipitates upon addition of water and can be purified by recrystallization from appropriate solvents to avoid hydrolysis or decomposition.

Methylation at the 7-Position

  • The 7-methyl substitution is introduced either by starting from appropriately methylated acetophenone precursors or by selective methylation of the indazole ring using methylating agents such as iodomethane in the presence of alkali metal alkoxides or oxides in polar solvents.

  • Alkylation conditions are optimized to favor substitution at the 7-position without affecting other reactive sites. The use of anhydrous lower alkanols as solvents and in situ generation of alkali metal alkoxides helps achieve high yields and selectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration of acetophenone H2SO4/HNO3, CaSiO3 powder < -15°C Overnight High Formation of 2-nitroacetophenone
Reduction to amino compound Standard reduction methods (e.g., Fe/HCl) Room temp Several hours High 2-amino-5-methylacetophenone
Diazotization and cyclization NaNO2, HCl (37%), 0–10°C 1–2 hours 1–2 hours Moderate Formation of 3-methyl-1H-indazole
Formaldehyde addition 30% HCl, aqueous formaldehyde Room temp Overnight 50–70 Formation of 1H-indazol-1-yl)methanol derivative
Methylation at 7-position Iodomethane, alkali metal alkoxide, MeOH Room temp to reflux Few hours High Selective methylation with minimized side products

Mechanistic Insights and Selectivity

  • The addition of formaldehyde to indazole occurs predominantly at the N1 position, forming stable 1-substituted methanol derivatives. This regioselectivity is supported by DFT calculations showing the 1-substituted isomer is energetically favored by about 20 kJ/mol compared to the 2-substituted isomer.

  • Hydrogen bonding interactions in substituted indazoles influence the stability and yield of the methanol derivatives, especially when nitro groups are present on the ring.

  • Methylation reactions are carefully controlled to avoid overalkylation or formation of positional isomers. The use of alkali metal alkoxides formed in situ ensures high selectivity and yield.

Summary of Key Research Findings

  • The synthesis of 1H-Indazole-3-methanol,7-methyl- involves a multi-step process starting from methylated acetophenone derivatives, proceeding through diazotization and cyclization to the indazole core, followed by formaldehyde addition and selective methylation.

  • Reaction conditions such as temperature, solvent, reagent stoichiometry, and reaction time are critical for optimizing yields and purity.

  • The regioselective formation of the N1-methanol derivative is well-established both experimentally and computationally, providing a reliable route for the target compound.

  • Purification typically involves recrystallization from solvents that prevent hydrolysis and decomposition, ensuring high-quality final products.

This comprehensive analysis consolidates diverse scientific data to provide a detailed and authoritative guide on the preparation of 1H-Indazole-3-methanol,7-methyl-, suitable for advanced research and industrial application.

Q & A

Basic: What are the optimal synthetic routes for 1H-Indazole-3-methanol,7-methyl- in academic research?

Methodological Answer:
Synthesis typically involves multi-step protocols, including indazole ring formation and functionalization. Key steps include:

  • Condensation reactions under acidic/basic conditions to form the indazole core .
  • Hydroxymethylation at the 3-position using formaldehyde or equivalent reagents under controlled pH (e.g., NaHCO₃ buffer) .
  • Methylation at the 7-position via nucleophilic substitution (e.g., CH₃I/K₂CO₃ in DMF) .
    Optimization: Use factorial design (e.g., 2³ design) to test variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs). Analyze purity via HPLC and yield via gravimetry .

Basic: How can structural characterization of 1H-Indazole-3-methanol,7-methyl- be validated?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Compare ¹H/¹³C spectra with analogs. For example, 7-methyl protons appear as a singlet near δ 2.5 ppm, while the hydroxymethyl group shows resonances at δ 4.5–5.0 ppm .
  • X-ray crystallography : Resolve the indazole ring planarity and hydrogen-bonding patterns (e.g., O–H···N interactions) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns using HRMS-ESI .

Advanced: How can contradictory bioactivity data for 1H-Indazole-3-methanol,7-methyl- be resolved?

Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies:

  • Orthogonal assays : Validate anti-proliferative activity using both MTT and ATP-luminescence assays .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies due to solubility limits (e.g., DMSO vs. aqueous buffers) .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., de-methylated analogs) that may antagonize activity .

Advanced: What computational approaches elucidate the mechanism of action of 1H-Indazole-3-methanol,7-methyl-?

Methodological Answer:

  • Docking simulations : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the hydroxymethyl group and catalytic lysine residues .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS). Measure RMSD < 2 Å for stable binding .
  • QSAR models : Corporate substituent effects (e.g., logP, Hammett σ) to predict bioactivity across derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed for 7-methyl indazole derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with substituents at positions 1, 3, and 7. For example, replace 7-methyl with 7-ethoxy or 7-fluoro to assess steric/electronic effects .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors at C3) using Discovery Studio .
  • In vitro validation : Test analogs against disease-relevant cell lines (e.g., HeLa for anticancer activity) and compare EC₅₀ values .

Basic: What experimental controls are critical for assessing the stability of 1H-Indazole-3-methanol,7-methyl-?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C/72 hrs), light (ICH Q1B), and acidic/alkaline conditions (pH 2–12) .
  • Stability-indicating HPLC : Monitor degradation products using a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) .
  • Water content analysis : Use Karl Fischer titration to ensure <0.5% moisture, which prevents hydrolysis of the hydroxymethyl group .

Advanced: What strategies address low yields in scaling up 1H-Indazole-3-methanol,7-methyl- synthesis?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer (residence time: 10–30 mins) .
  • Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C for deprotection steps) to reduce metal leaching .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and adjust parameters in real time .

Advanced: How can interdisciplinary approaches enhance research on 1H-Indazole-3-methanol,7-methyl-?

Methodological Answer:

  • Chemical biology : Use click chemistry (e.g., CuAAC) to attach fluorescent probes for cellular tracking .
  • Materials integration : Encapsulate the compound in polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Data science : Apply machine learning (e.g., Random Forest) to predict synthetic pathways from reaction databases .

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